molecular formula C33H29FN6O3S2 B2976704 N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 362505-63-3

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Katalognummer B2976704
CAS-Nummer: 362505-63-3
Molekulargewicht: 640.75
InChI-Schlüssel: JFHUVCOCDHGTAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This usually includes the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, the types of bonds it contains, and its stereochemistry if applicable.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including the reactants, products, and conditions of the reaction.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

  • Studies on various compounds, such as cefmenoxime and intravenous paracetamol, focus on their pharmacokinetics, including absorption, distribution, metabolism, and excretion, particularly in patients with varying degrees of renal function. These studies highlight the importance of understanding how drugs are processed by the body to optimize dosing and reduce potential toxicity, especially in populations with compromised health or differing physiological characteristics due to age or underlying conditions (Höffler & Koeppe, 1983); (Liukas et al., 2011).

Potential Therapeutic Applications

  • Research into the metabolic pathways and potential therapeutic applications of complex molecules often involves detailed pharmacokinetic studies. For example, compounds acting on the GABAA receptor or as orexin receptor antagonists have been explored for their potential in treating conditions such as insomnia or for their effects on cognitive and psychomotor performance (Renzulli et al., 2011); (Carter et al., 2007).

Biochemical and Physiological Effects

  • Studies often investigate the biochemical and physiological effects of compounds to understand their potential impact on health or their therapeutic value. This includes examining how specific compounds interact with biological targets, such as enzymes or receptors, which could lead to novel treatments for various diseases or conditions (Patel et al., 2019).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Zukünftige Richtungen

This involves discussing potential future research directions involving the compound, such as new synthetic methods, potential applications, and areas of interest for further study.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


Eigenschaften

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O3S2/c1-43-26-15-9-23(10-16-26)28-19-27(29-8-5-17-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-13-11-24(34)12-14-25)20-35-31(41)18-22-6-3-2-4-7-22/h2-17,28H,18-21H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHUVCOCDHGTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.